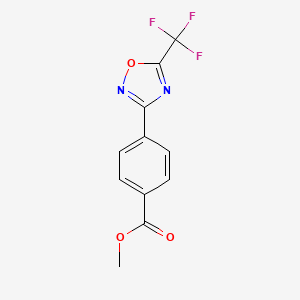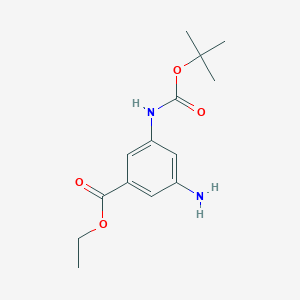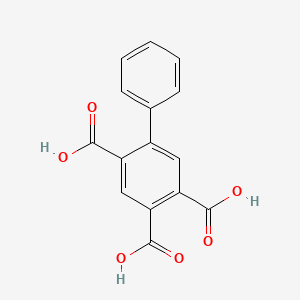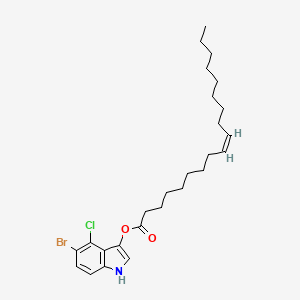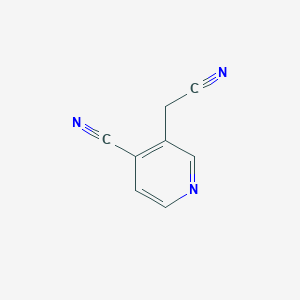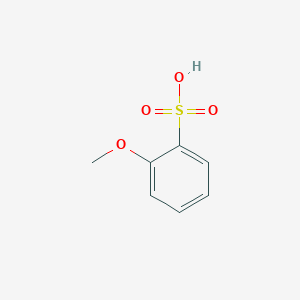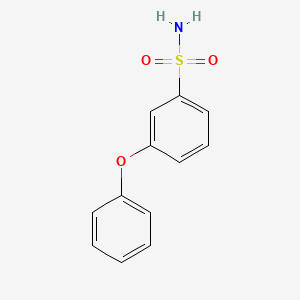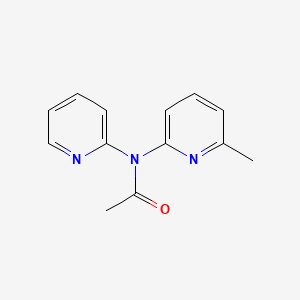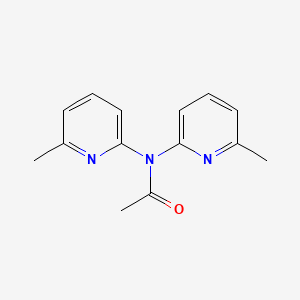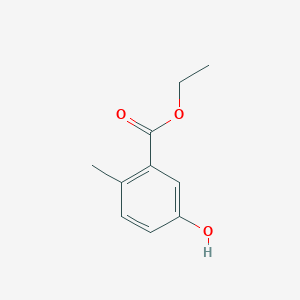
Ethyl 5-hydroxy-2-methylbenzoate
Overview
Description
Ethyl 5-hydroxy-2-methylbenzoate is a chemical compound with the formula C10H12O3 . It is also known as Ethyl 2-Hydroxy-5-Methylbenzoate .
Chemical Reactions Analysis
Specific chemical reactions involving this compound are not clearly mentioned in the available resources .Physical And Chemical Properties Analysis
This compound has a molecular weight of 180.20 . Its density is 1.136g/cm3 . The boiling point is not clearly mentioned in the available resources .Scientific Research Applications
UV Filter Research
Ethyl 5-hydroxy-2-methylbenzoate, as a compound related to esters of hydroxybenzoic acid, can be linked to research on UV filters like 2-ethylhexyl salicylate (EHS). EHS is extensively used in sunscreens and personal care products. Studies have focused on its human toxicokinetic data to assess exposure risk and environmental impact. Metabolism and urinary metabolite excretion after oral EHS doses were examined, identifying specific metabolites and their excretion patterns, aiding in risk assessment of such compounds (Bury et al., 2019).
Synthesis and Chemical Properties
This compound is closely related to compounds used in the synthesis of various chemicals. For instance, efficient and commercially viable synthesis processes have been developed using similar hydroxybenzoic acid esters for creating key intermediates in pharmaceuticals, demonstrating the compound’s relevance in synthetic chemistry (Salman et al., 2002).
Anticancer Research
Compounds derived from ethyl paraben, which is structurally similar to this compound, have been studied for their anticancer properties. These studies involve synthesizing and characterizing novel hydrazide-hydrazones from ethyl paraben and evaluating their cytotoxic activity on liver cancer cell lines, providing insights into potential therapeutic applications (Han et al., 2020).
Environmental Impact and Degradation
Research on the photodegradation of parabens, including ethyl paraben, explores their environmental fate. Studies on photochemical degradation using ultraviolet C lamps in the presence of hydrogen peroxide offer insights into degradation kinetics and by-products. This is crucial for understanding the environmental impact of such compounds (Gmurek et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
ethyl 5-hydroxy-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMYBSGFZNTXAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



